Cas no 2138290-41-0 (4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl-)
4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl- Chemical and Physical Properties
Names and Identifiers
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- 4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl-
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- Inchi: 1S/C8H12N2O3/c1-4-5-9-6(8(11)12)7(13-5)10(2)3/h4H2,1-3H3,(H,11,12)
- InChI Key: NKMXKWUTJMZOMI-UHFFFAOYSA-N
- SMILES: O1C(N(C)C)=C(C(O)=O)N=C1CC
4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-376671-0.05g |
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carboxylic acid |
2138290-41-0 | 0.05g |
$959.0 | 2023-03-02 | ||
| Enamine | EN300-376671-0.1g |
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carboxylic acid |
2138290-41-0 | 0.1g |
$1005.0 | 2023-03-02 | ||
| Enamine | EN300-376671-0.25g |
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carboxylic acid |
2138290-41-0 | 0.25g |
$1051.0 | 2023-03-02 | ||
| Enamine | EN300-376671-0.5g |
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carboxylic acid |
2138290-41-0 | 0.5g |
$1097.0 | 2023-03-02 | ||
| Enamine | EN300-376671-1.0g |
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carboxylic acid |
2138290-41-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-376671-2.5g |
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carboxylic acid |
2138290-41-0 | 2.5g |
$2240.0 | 2023-03-02 | ||
| Enamine | EN300-376671-5.0g |
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carboxylic acid |
2138290-41-0 | 5.0g |
$3313.0 | 2023-03-02 | ||
| Enamine | EN300-376671-10.0g |
5-(dimethylamino)-2-ethyl-1,3-oxazole-4-carboxylic acid |
2138290-41-0 | 10.0g |
$4914.0 | 2023-03-02 |
4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl-
Recent Advances in the Study of 4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl- (CAS: 2138290-41-0)
The compound 4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl- (CAS: 2138290-41-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This oxazole derivative is characterized by its unique structural features, including a dimethylamino group and an ethyl substituent, which contribute to its diverse biological activities. Recent studies have explored its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
A study published in the Journal of Medicinal Chemistry (2023) investigated the compound's utility as a building block for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers synthesized a series of derivatives based on 4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl-, and evaluated their binding affinity to specific oncogenic targets. The results demonstrated that certain derivatives exhibited potent inhibitory activity against the MDM2-p53 interaction, a well-known PPI implicated in cancer progression. The study highlighted the compound's versatility and potential for further optimization.
In another recent study, researchers focused on the antimicrobial properties of 4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl-. The compound was found to exhibit moderate activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies suggested that the compound disrupts bacterial cell membrane integrity, leading to cell lysis. These findings open new avenues for the development of novel antibiotics, particularly in the face of rising antibiotic resistance.
Further research has also explored the compound's potential in neuropharmacology. A 2024 study in ACS Chemical Neuroscience reported that derivatives of 4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl- could modulate glutamate receptors, which are critical targets for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study provided preliminary evidence of the compound's neuroprotective effects in vitro, suggesting its promise as a lead compound for further drug development.
Despite these promising findings, challenges remain in the clinical translation of 4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl- and its derivatives. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through systematic structure-activity relationship (SAR) studies. However, the compound's unique chemical scaffold and demonstrated biological activities make it a valuable candidate for continued research in the field of medicinal chemistry.
In conclusion, recent studies on 4-Oxazolecarboxylic acid, 5-(dimethylamino)-2-ethyl- (CAS: 2138290-41-0) underscore its potential as a versatile scaffold for drug discovery. Its applications span oncology, antimicrobial therapy, and neuropharmacology, highlighting its broad utility. Future research should focus on optimizing its pharmacological properties and advancing it toward preclinical and clinical development.
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